molecular formula C9H11NO2 B2747199 (1R,2R)-2-(1-methyl-1H-pyrrol-3-yl)cyclopropane-1-carboxylic acid CAS No. 1909294-73-0

(1R,2R)-2-(1-methyl-1H-pyrrol-3-yl)cyclopropane-1-carboxylic acid

Cat. No. B2747199
CAS RN: 1909294-73-0
M. Wt: 165.192
InChI Key: TYHUNUYIRIHNPB-JGVFFNPUSA-N
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Description

(1R,2R)-2-(1-methyl-1H-pyrrol-3-yl)cyclopropane-1-carboxylic acid, also known as (R,R)-MPCAC, is a chiral cyclopropane amino acid with potential applications in the field of medicinal chemistry. This compound has been synthesized using different methods and has shown promising results in scientific research.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Novel Derivatives : Cyclopropane derivatives, similar to (1R,2R)-2-(1-methyl-1H-pyrrol-3-yl)cyclopropane-1-carboxylic acid, have been synthesized for various applications. For instance, purine and pyrimidine derivatives of 1-aminocyclopropane-1-carboxylic acid were synthesized and their structures analyzed using X-ray crystallography, revealing unique configurations and intermolecular hydrogen bonds (Cetina et al., 2004).

  • Structural Investigations : In-depth structural analysis of various cyclopropane derivatives has been conducted. Such analyses provide insights into the molecular configurations and interactions, which are crucial for their potential applications in different scientific fields (Ramasubramanian et al., 2007).

Chemical Reactions and Synthesis Methods

  • Cyclopropanation Reactions : Research has focused on developing methods for cyclopropanation, a key step in synthesizing cyclopropane derivatives. These methods involve the reaction of alkenes with various compounds, enabling the synthesis of (2-pyrrolyl)cyclopropanes, which are structurally related to the compound (Nishino et al., 2003).

  • Ring-Opening Reactions : Studies have explored the ring-opening of activated cyclopropanes with amine nucleophiles, which is relevant for understanding the reactivity and potential transformations of this compound (Lifchits & Charette, 2008).

Biochemical Applications

  • Enzymatic Reactions : The compound is structurally similar to 1-aminocyclopropane-1-carboxylate (ACC), which is involved in ethylene production in plants. Studies on ACC deaminase, an enzyme that catalyzes the opening of the cyclopropane ring of ACC, offer insights into biochemical applications and enzymatic mechanisms (Karthikeyan et al., 2004).

properties

IUPAC Name

(1R,2R)-2-(1-methylpyrrol-3-yl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-10-3-2-6(5-10)7-4-8(7)9(11)12/h2-3,5,7-8H,4H2,1H3,(H,11,12)/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYHUNUYIRIHNPB-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=C1)C2CC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC(=C1)[C@@H]2C[C@H]2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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